molecular formula C9H7F4N B6610497 2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine CAS No. 2763779-88-8

2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine

Cat. No.: B6610497
CAS No.: 2763779-88-8
M. Wt: 205.15 g/mol
InChI Key: PWLZVNHPDBGYGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine is a fluorinated heterocyclic compound with the molecular formula C8H6F4N. This compound is characterized by the presence of a fluorine atom at the 2-position and a trifluoromethylcyclopropyl group at the 4-position of the pyridine ring. Fluorinated pyridines are known for their unique chemical properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine can be achieved through several synthetic routes. One common method involves the use of fluorinated building blocks and halogenated heterocycles.

Industrial Production Methods

Industrial production of this compound often involves the use of advanced catalytic processes. For example, the regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium is one such method . This process ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reactions are typically carried out under mild conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted pyridines, aminopyridines, and biphenyl derivatives. These products have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine involves its interaction with various molecular targets and pathways. The presence of the fluorine atom and the trifluoromethyl group enhances its binding affinity to specific enzymes and receptors. This interaction can lead to the inhibition or activation of certain biochemical pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine is unique due to the presence of both the fluorine atom and the trifluoromethylcyclopropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4N/c10-7-5-6(1-4-14-7)8(2-3-8)9(11,12)13/h1,4-5H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLZVNHPDBGYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=NC=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine
Reactant of Route 2
2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine
Reactant of Route 3
2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine
Reactant of Route 4
2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine
Reactant of Route 5
2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine
Reactant of Route 6
2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.